molecular formula C14H17N3OS B3132030 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 362656-23-3

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3132030
CAS No.: 362656-23-3
M. Wt: 275.37 g/mol
InChI Key: KKDBBMQOMJUVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 362656-23-3) is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative with distinct substitutions:

  • N8: Cyclopentyl group.
  • C5: Methyl group.
  • C2: Methylthio (-SCH₃) group.

Its molecular formula is C₁₄H₁₇N₃OS, with a molecular weight of 275.37 g/mol and an exact mass of 275.118432 . The pyrido[2,3-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, known for mimicking nucleic acid bases and interacting with kinases and other therapeutic targets .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBBMQOMJUVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)SC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the 5,6-dihydro derivative in dimethyl sulfoxide (DMSO) at room temperature in the presence of air, without the need for an external photosensitizer . Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which can be efficiently derivatized to yield the desired compound .

Chemical Reactions Analysis

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative dehydrogenation process mentioned earlier is a key reaction, where the compound is converted from its 5,6-dihydro derivative to the unsaturated form under photochemical conditions . Common reagents used in these reactions include DMSO, air, and radical quenchers. The major products formed from these reactions are typically unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones with higher biological activity .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Kinase Inhibition: The compound serves as a scaffold for developing kinase inhibitors, which are promising candidates for anticancer therapies. Its structural features allow for modifications that enhance selectivity and potency against specific kinases involved in cancer progression.
  • Case Study: Research has demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, leading to reduced tumor cell proliferation in vitro.

2. Biological Studies:

  • Mechanistic Studies: It is utilized to probe cellular mechanisms, particularly in understanding the roles of specific kinases in cell cycle regulation and apoptosis.
  • Case Study: In a study exploring the effects on cell division, compounds derived from this structure were shown to disrupt normal mitotic processes by targeting spindle assembly checkpoints.

3. Chemical Biology:

  • Pathway Exploration: The compound is employed in chemical biology to investigate signaling pathways and enzyme interactions, providing insights into cellular responses to external stimuli.
  • Case Study: Experiments have indicated that modifications to the methylthio group can significantly alter the compound's interaction with biological targets, thus affecting its biological activity.

4. Industrial Applications:

  • Pharmaceutical Development: Given its properties, it is considered for use in developing new pharmaceutical agents targeting various diseases beyond cancer, including metabolic disorders.
  • Case Study: Ongoing research is focusing on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy and bioavailability.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, this compound can inhibit their activity, thereby disrupting signaling pathways that are essential for cancer cell growth and survival . The precise molecular interactions and pathways involved are still under investigation, but the compound’s ability to act as a kinase inhibitor highlights its potential therapeutic applications.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substituents at key positions (C2, C5, C6, N8). Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituents Molecular Weight Key Targets/Activities Source (Evidence ID)
Target Compound N8: Cyclopentyl; C5: Methyl; C2: Methylthio 275.37 Under investigation (kinase inhibition)
Palbociclib (6-Acetyl variant) N8: Cyclopentyl; C5: Methyl; C2: Piperazinyl-amino; C6: Acetyl 447.53 CDK4/6 inhibitor (breast cancer)
2-Chloro-8-cyclopentyl-5-methyl derivative N8: Cyclopentyl; C5: Methyl; C2: Chloro 263.72 Intermediate for kinase inhibitors
6-Bromo-2-chloro derivative N8: Cyclopentyl; C5: Methyl; C2: Chloro; C6: Bromo 342.63 Synthetic intermediate
8-Cyclopentyl-6-vinyl derivative (Compound B) N8: Cyclopentyl; C5: Methyl; C2: Piperazinyl-amino; C6: Vinyl 431.53 Impurity in palbociclib synthesis
8-Cyclopentyl-5-methyl-6-phenyl derivative N8: Cyclopentyl; C5: Methyl; C2: Piperazinyl-amino; C6: Phenyl 453.54 CDK4/6 inhibitor (glioblastoma)
Key Observations :
  • C2 Position: The methylthio group in the target compound (-SCH₃) differs from the chloro (-Cl) in or piperazinyl-amino (-NH-C₅H₈N₂) in Palbociclib . Methylthio may enhance lipophilicity and influence binding pocket interactions.
  • C6 Position : The absence of a substituent at C6 in the target compound contrasts with acetyl (Palbociclib) or aryl groups (e.g., phenyl in ), which are critical for CDK4/6 selectivity .
  • N8 Cyclopentyl : A conserved feature across derivatives, contributing to hydrophobic interactions with kinase ATP-binding pockets .
Kinase Inhibition Profiles
  • Palbociclib: Approved for breast cancer, inhibits CDK4/6 with IC₅₀ values < 40 nM . The C6 acetyl and C2 piperazinyl-amino groups are essential for potency .
  • No clinical data yet .
  • 6-Phenyl Derivatives (e.g., 17a): Exhibit nanomolar CDK4/6 inhibition (IC₅₀ ~15 nM) due to aryl group interactions with the kinase back pocket .
  • 2-Chloro Derivatives : Often intermediates; chloro groups facilitate further substitution (e.g., Suzuki coupling) to introduce bioactive moieties .
Selectivity Challenges
  • Methylthio at C2 may reduce selectivity compared to Palbociclib’s piperazinyl-amino group, which forms hydrogen bonds with kinase residues .
  • Lack of C6 substituents in the target compound limits back-pocket interactions, a key feature of CDK4/6 inhibitors like Palbociclib .
Comparison with Other Derivatives
  • Palbociclib: Synthesized via multi-step coupling, including Buchwald–Hartwig amination to introduce the piperazinyl-amino group .
  • 6-Aryl Derivatives (e.g., 17a) : Prepared via Suzuki–Miyaura cross-coupling to introduce aryl groups at C6 .

Biological Activity

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 362656-23-3
  • Boiling Point : 427.8 ± 34.0 °C (predicted)
  • Density : 1.29 ± 0.1 g/cm³ .

Research indicates that pyrido[2,3-d]pyrimidine derivatives, including this compound, interact with various biological targets, particularly in the realm of kinase inhibition. These compounds have shown promise in modulating signaling pathways related to cancer and other diseases.

  • Tyrosine Kinase Inhibition : The compound has been noted for its potential as a tyrosine kinase inhibitor, which is crucial in cancer therapy. It demonstrates selectivity towards specific kinases that are often overexpressed in tumors .
  • Antitumor Activity : Several studies have highlighted the antitumor properties of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds within this class have been evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Pharmacological Applications

The biological activity of this compound extends to several therapeutic areas:

  • Cancer Treatment : The inhibition of tyrosine kinases has implications in treating malignancies such as breast cancer and lung cancer. Specific derivatives have been identified as effective against BCR kinase and DDR2 receptors .
  • Antihypertensive Effects : Some studies suggest that modifications in the structure of pyrido[2,3-d]pyrimidines can lead to antihypertensive properties by acting as angiotensin II receptor antagonists .

Table of Biological Activities

Study ReferenceBiological ActivityTargetResult
Tyrosine Kinase InhibitionVarious Cancer Cell LinesSignificant reduction in proliferation
AntihypertensiveAngiotensin II ReceptorEffective in lowering blood pressure
Antitumor ActivityBCR KinaseNanomolar range activity against tumors

Notable Research Findings

  • A study demonstrated that specific substitutions at the C5 and C6 positions significantly influenced the selectivity and potency of these compounds against various biological targets .
  • Another research highlighted the synthesis of derivatives that showed enhanced activity against PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy for cancer treatment .

Q & A

Basic: What are the standard synthetic routes for preparing 8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting methyl/ethyl acetate derivatives with 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde in anhydrous DMF at 120°C for 16 hours, followed by precipitation with water and purification via recrystallization (acetone) . For advanced derivatives, Miyaura borylation and Suzuki coupling are employed to introduce aryl/heteroaryl groups at specific positions (e.g., position 4 of the phenyl ring), followed by cyclocondensation and oxidation steps using reagents like m-CPBA .

Basic: How is structural confirmation performed for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Answer:
Structural validation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, 1H NMR chemical shifts at δ 2.5–3.0 ppm confirm the presence of cyclopentyl and methylthio groups, while HRMS data (e.g., [M+H]+ = 431.53) matches theoretical molecular weights . Advanced derivatives require 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Intermediate: What structure-activity relationships (SAR) are critical for CDK4/6 inhibition in this scaffold?

Answer:
Key SAR insights include:

  • Cyclopentyl at position 8 : Enhances selectivity for CDK4/6 over CDK1/2 by optimizing hydrophobic interactions in the kinase hinge region .
  • Methylthio at position 2 : Improves binding affinity but requires oxidation to sulfone for optimal activity in some derivatives .
  • Substituents at position 6 : Aryl/heteroaryl groups (e.g., pyridin-3-yl) modulate cellular potency and pharmacokinetic properties .

Advanced: How can researchers design multi-step syntheses to resolve low yields in Miyaura borylation reactions?

Answer:
Low yields in Miyaura borylation (e.g., step from intermediate 37 to 39 in Scheme 1 ) can be mitigated by:

  • Using anhydrous conditions and degassed solvents to prevent catalyst poisoning.
  • Optimizing stoichiometry of bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst (1.2–1.5 eq).
  • Monitoring reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur .

Advanced: How should contradictory bioactivity data between enzymatic and cellular assays be resolved?

Answer:
Discrepancies may arise from off-target effects or differences in assay conditions. To address this:

  • Validate enzymatic assays (e.g., CDK4/6 inhibition IC50) using recombinant proteins under standardized ATP concentrations .
  • Cross-verify cellular activity (e.g., Rb phosphorylation in breast cancer lines) with siRNA knockdown controls .
  • Perform structural analysis (e.g., X-ray crystallography) to confirm binding modes .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:
The compound’s low solubility (e.g., 2.4 mg/mL in DMSO) can be enhanced via:

  • Salt formation : Isethionate salts improve solubility by forming hydrogen bonds with polar solvents .
  • Co-solvent systems : Use 10% DMSO/40% PEG-300/50% saline for intravenous administration .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at position 5 .

Advanced: How can kinase selectivity be optimized against off-targets like MST3/4?

Answer:
To shift selectivity from MST3/4 to CDK4/6:

  • Modify position 2 : Replace methylthio with bulkier amines (e.g., phenethylamino) to exploit steric differences in the kinase front pocket .
  • Introduce polar groups at position 5 : Methoxy or trifluoromethylphenyl substituents reduce MST3/4 affinity by disrupting hydrophobic interactions .

Intermediate: What analytical methods address impurities in final compounds?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% TFA in H2O/MeCN) to separate sulfoxide/sulfone byproducts .
  • LC-MS : Detect trace impurities (<0.1%) using electrospray ionization (ESI+) and MRM transitions .
  • Stability testing : Store compounds at -20°C under argon to prevent oxidation of methylthio groups .

Advanced: What degradation pathways are observed under physiological conditions?

Answer:
Primary degradation routes include:

  • Oxidation of methylthio : Forms sulfoxide/sulfone metabolites, detectable via LC-MS/MS .
  • Hydrolysis of the pyrimidinone ring : Occurs at pH >8, monitored by NMR (disappearance of δ 7.8–8.2 ppm aromatic signals) .
  • Cyclopentyl ring oxidation : Generates hydroxylated metabolites in liver microsomes .

Advanced: How can SAR studies be extended to non-CDK targets (e.g., NAE inhibitors)?

Answer:

  • Modify position 5 : Introduce biphenyl or phenoxyphenyl groups to engage hydrophobic pockets in NAE’s catalytic site .
  • Replace cyclopentyl with bulkier groups : Adamantyl derivatives improve binding to NAE’s ubiquitin-binding region .
  • Functional assays : Use ubiquitin-activation ELISA and Western blotting for NAE inhibition profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.